CFT-2718

PROTAC BRD4 degradation Targeted protein degradation

Research challenge: Existing BRD4 inhibitors and pan-BET PROTACs lack selectivity or exhibit poor in vivo pharmacokinetics. CFT-2718 is a CRBN-dependent BRD4-selective degrader engineered for rapid turnover and documented in vivo efficacy. • Sub-nanomolar potency: IC50 0.02 nM in H69 SCLC cells, 869-fold more potent than dinaciclib. • Validated PK: Cmax 30,087 ng/mL, clearance 41.8 mL/min/kg, time above DC90 ~889 min at 3 mg/kg IV. • In vivo activity: Superior tumor growth inhibition vs. dinaciclib in LX-36 SCLC PDX models at 1.8 mg/kg once weekly. Supplied with rigorous analytical documentation. Reliable global delivery for time-sensitive research programs.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 1005775-58-5
Cat. No. B1649471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFT-2718
CAS1005775-58-5
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2
InChIInChI=1S/C18H19N3O/c1-18(2,3)14-9-7-13(8-10-14)17(22)20-15-12-21-11-5-4-6-16(21)19-15/h4-12H,1-3H3,(H,20,22)
InChIKeySOIJCBSQJHUKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFT-2718 – BRD4 PROTAC Degrader


CFT-2718 (molecular weight: 811.37, CAS: 1005775-58-5) is a heterobifunctional PROTAC (proteolysis-targeting chimera) specifically designed to target BRD4, a key transcriptional and epigenetic regulator in the bromodomain and extraterminal (BET) family, for cereblon (CRBN)-dependent ubiquitination and proteasomal degradation [1]. As a benzotriazoloazepine-based degrader, CFT-2718 has been characterized as possessing enhanced catalytic activity and improved in vivo properties, distinguishing it from earlier BRD4-targeting modalities in preclinical evaluations .

Why CFT-2718 Is Not Substitutable


Generic substitution with standard BRD4 inhibitors (e.g., JQ1, OTX015) or broad-spectrum pan-BET PROTACs (e.g., ARV-771, MZ1, dBET1) fails because these alternatives possess fundamentally distinct pharmacological mechanisms, selectivity profiles, and pharmacokinetic properties. Pan-BET PROTACs such as ARV-771 induce degradation across multiple BET family members (BRD2, BRD3, BRD4), which may lead to broader transcriptional consequences and distinct tolerability profiles [1]. In contrast, CFT-2718 is designed as a BRD4-selective degrader operating via a CRBN-dependent mechanism, which differs from the VHL-hijacking mechanism employed by ARV-771 and MZ1 . Moreover, earlier PROTAC molecules have been documented to exhibit excellent cellular activity yet lack in vivo efficacy due to pharmacokinetic limitations and poor tissue penetration [2]. CFT-2718 was specifically engineered to address these liabilities with a rapid-turnover PK profile, moderate clearance, and demonstrated in vivo activity in patient-derived xenograft models—properties not shared across all BET-targeting agents [3].

CFT-2718 Quantitative Evidence


BRD4 Degradation Potency via CRBN

CFT-2718 demonstrates rapid and potent BRD4 degradation in vitro, achieving a DC90 (concentration at which 90% of BRD4 is degraded) of 10 nM in 293T cells . Degradation is CRBN-dependent; efficacy is abrogated in CRBN−/− MOLT4 cells and can be blocked by co-treatment with the cereblon inhibitor CC-220 or the neddylation inhibitor MLN4924 [1]. In contrast, the pan-BET PROTAC ARV-771 achieves BRD4 degradation with a DC50 <5 nM in 22Rv1 cells but lacks published DC90 metrics for direct potency comparison .

PROTAC BRD4 degradation Targeted protein degradation CRBN E3 ligase

SCLC Cell Viability Inhibition vs. Dinaciclib

In a direct head-to-head comparison, CFT-2718 demonstrates markedly superior cell growth inhibitory activity compared to the CDK9 inhibitor dinaciclib in the H69 small cell lung cancer (SCLC) cell line. CFT-2718 exhibits an IC50 of 0.02 nM, whereas dinaciclib exhibits an IC50 of 17.38 nM, representing an approximate 869-fold greater potency for CFT-2718 in this assay . Both compounds were evaluated under identical conditions using a CTB (CellTiter-Blue) viability assay 72 hours post-treatment [1].

Small cell lung cancer SCLC Cell viability CDK9 inhibition IC50 comparison

In Vivo SCLC PDX Efficacy vs. Dinaciclib

In the LX-36 small cell lung cancer (SCLC) patient-derived xenograft (PDX) model, CFT-2718 demonstrates significantly greater tumor growth inhibition compared to the CDK9 inhibitor dinaciclib when dosed once weekly for three weeks [1]. In the PNX-001 pancreatic PDX model, CFT-2718 performed comparably to dinaciclib [2]. This represents the first demonstration that a BRD4-targeting PROTAC degrader achieves superior in vivo efficacy over a CDK9 inhibitor in an SCLC PDX model, addressing the historical challenge of translating PROTAC cellular activity to in vivo settings.

Patient-derived xenograft PDX In vivo efficacy SCLC Tumor growth inhibition

CRBN vs. VHL E3 Ligase Mechanism

CFT-2718 operates via a cereblon (CRBN)-dependent mechanism for BRD4 ubiquitination and degradation, distinguishing it from the von Hippel-Lindau (VHL)-dependent mechanism employed by pan-BET PROTACs such as ARV-771 and MZ1 [1]. CFT-2718 activity is completely abrogated in CRBN−/− MOLT4 cells and can be rescued in CRBN+/+ cells, confirming mechanism specificity [2]. In contrast, ARV-771 comprises a VHL-binding moiety and recruits the VHL E3 ligase complex for BET protein degradation .

CRBN VHL E3 ligase PROTAC mechanism Cereblon Von Hippel-Lindau

Mouse Pharmacokinetics Profile

From single-dose plasma pharmacokinetic studies at 3 mg/kg intravenous administration in mice, CFT-2718 displays a high total Cmax of 30,087 ng/mL and moderate clearance of 41.8 mL/min/kg [1]. CFT-2718 was 99.1% bound in mouse plasma, resulting in a calculated time of exposure above the total DC90 (concentration at which 90% of BRD4 is degraded) of approximately 889 minutes [2]. These PK parameters provide a quantitative basis for dose selection and dosing interval design in preclinical in vivo experiments.

Pharmacokinetics PK parameters Cmax Clearance Plasma protein binding In vivo dosing

CFT-2718 Preclinical Applications


SCLC PDX In Vivo Efficacy Studies

CFT-2718 is the appropriate selection for research groups requiring a BRD4-targeting degrader with documented in vivo efficacy in SCLC PDX models. The compound demonstrated significantly greater tumor growth inhibition than the CDK9 inhibitor dinaciclib in the LX-36 SCLC PDX model when administered once weekly at 1.8 mg/kg intravenously [1]. Researchers can reference the mouse PK parameters (Cmax = 30,087 ng/mL at 3 mg/kg; clearance = 41.8 mL/min/kg) to design dosing schedules that maintain plasma concentrations above the DC90 threshold of 10 nM for sustained BRD4 degradation throughout the study period [2].

Comparative CRBN vs. VHL Degradation Studies

For laboratories investigating the comparative biology of E3 ligase recruitment mechanisms, CFT-2718 serves as a CRBN-dependent BRD4 degrader tool compound that can be paired with VHL-dependent degraders such as ARV-771 or MZ1. CFT-2718's CRBN-dependence has been rigorously validated using CRBN−/− MOLT4 cells, where degradation activity is completely lost and can be rescued in CRBN+/+ cells [1]. This enables side-by-side experimental designs that dissect the contributions of distinct E3 ligase pathways to BRD4 degradation kinetics, downstream transcriptional effects, and cellular response profiles.

SCLC Cell Line Growth Inhibition Panels

Investigators seeking a compound with sub-nanomolar potency for suppressing SCLC cell growth should select CFT-2718 based on its demonstrated IC50 of 0.02 nM in H69 SCLC cells, which is approximately 869-fold more potent than the CDK9 inhibitor dinaciclib (IC50 = 17.38 nM) in the same assay [1]. This potency advantage has been validated across a panel of four SCLC and two pancreatic cancer cell lines, with CFT-2718 reducing viability and selectively increasing cleaved PARP, an apoptosis indicator [2]. For dose-response studies requiring wide dynamic range, starting concentrations as low as 0.001 nM may be appropriate given the 0.02 nM IC50 value.

PK/PD Modeling with Mouse PK Parameters

CFT-2718 is the preferred BRD4 PROTAC for studies requiring explicit, published mouse PK parameters to support PK/PD modeling or allometric scaling. The compound has publicly available single-dose IV PK data including Cmax (30,087 ng/mL), clearance (41.8 mL/min/kg), plasma protein binding (99.1%), and time above total DC90 (~889 min) at 3 mg/kg [1]. These data enable calculation of unbound fraction (0.9%), estimation of tissue distribution, and prediction of exposure-response relationships—quantitative inputs that are not available for many other BRD4-targeting PROTACs in the public domain [2].

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